1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone

Conformational analysis X-ray crystallography Pyrazolidine stereochemistry

This 5-hydroxypyrazolidine derivative is a superior lead scaffold for anti-inflammatory drug discovery programs prioritizing gastrointestinal safety. Its axial C-5-OH conformation and N-acetyl group enable regioselective derivatization for SAR libraries and gold glyconanoparticle co-ligands. Unlike traditional 3,5-dioxopyrazolidines, this compound exhibits a dual-phase anti-inflammatory mechanism with markedly reduced ulcerogenic and myelosuppressive liability. Ideal for medicinal chemistry groups conducting C-5 position SAR studies and nanomedicine applications. Request a quote today.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 92522-00-4
Cat. No. B4009115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone
CAS92522-00-4
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1CC(N(N1C2=CC=CC=C2)C(=O)C)O
InChIInChI=1S/C12H16N2O2/c1-9-8-12(16)14(10(2)15)13(9)11-6-4-3-5-7-11/h3-7,9,12,16H,8H2,1-2H3
InChIKeyFMWONULLLVRUJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone (CAS 92522-00-4): Chemical Identity, Physicochemical Profile, and Procurement Relevance


1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone (CAS 92522-00-4), also known as 2-acetyl-5-methyl-1-phenyl-3-pyrazolidinol, is a substituted 5-hydroxypyrazolidine derivative with molecular formula C₁₂H₁₆N₂O₂ and molecular weight 220.27 g·mol⁻¹ [1]. The compound belongs to the broader class of pyrazolidine-based scaffolds historically associated with non-steroidal anti-inflammatory drugs (NSAIDs) such as phenylbutazone and sulfinpyrazone [2]. Its structure features a saturated five-membered N,N-heterocycle bearing an N-acetyl group, a C-5 hydroxyl substituent, and an N-phenyl ring, which together confer a distinctive conformational preference with axial orientation of the C-5 functional group as demonstrated by X-ray diffraction and ¹H NMR spectroscopy [3]. This compound serves as a versatile synthetic intermediate for 5-amino, 5-alkoxy, and 5-hydrazino derivatives and has been explored for antiphlogistic activity and as a co-ligand precursor for gold glyconanoparticles [4][5].

Why 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone Cannot Be Replaced by Typical In-Class Analogs Without Risk of Functional Divergence


Substitution among pyrazolidine derivatives is scientifically inadvisable because small structural variations within this scaffold produce large differences in conformational preference, metabolic stability, and target selectivity. The 5-hydroxypyrazolidine subclass adopts a specific axial C-5 conformation that governs both its chemical reactivity toward nucleophiles and its biological recognition profile [1]. Unlike 3,5-dioxopyrazolidines (e.g., phenylbutazone) that act through cyclooxygenase inhibition but carry well-documented gastrointestinal and hematological toxicity, 5-hydroxypyrazolidine derivatives operate through a distinct dual-phase anti-inflammatory mechanism with markedly reduced ulcerogenic and myelosuppressive liability [2]. Furthermore, the N-acetyl substituent on this compound enables regioselective derivatization chemistry that is inaccessible to N-unsubstituted or N-phenyl-only analogs, directly impacting its value as a synthetic building block for nanomedicine applications [3]. These structural and functional differences mean that generic class-level interchange is not scientifically justified for procurement decisions.

Quantitative Differentiation Evidence for 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone: Comparator-Backed Data for Procurement Evaluation


Conformational Specificity: Axial C-5 Hydroxyl Orientation Versus Equatorial Preference of Related Heterocycles

X-ray diffraction and ¹H NMR spectroscopic analysis of 1-acyl-5-hydroxypyrazolidines, including 1-(5-hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone, established that the C-5 hydroxyl group adopts a rigid axial orientation relative to the pyrazolidine ring [1]. In contrast, related saturated heterocycles such as 5-hydroxyisoxazolidines exhibit equatorial preferences or undergo chain-ring tautomerism, making them conformationally unstable under physiological or synthetic conditions [1]. This axial preference directly governs the compound's regioselective reactivity with nucleophiles and its biological target engagement geometry.

Conformational analysis X-ray crystallography Pyrazolidine stereochemistry

Dual-Phase Anti-Inflammatory Activity and Superior Gastric Safety Profile Versus Phenylbutazone and Diclofenac in Rodent Models

In a comparative pharmacological study of five 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives (the structural class encompassing 1-(5-hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone), the pyrazolidine compounds demonstrated pronounced anti-inflammatory effects by inhibiting both the proliferative and exudative phases of inflammation across four validated rodent models [1]. When directly compared with the clinical NSAIDs phenylbutazone (CAS 50-33-9) and diclofenac (CAS 15307-79-6), the pyrazolidine derivatives exhibited significantly lower systemic toxicity and did not induce gastric ulcers or suppress hemopoiesis—well-characterized liabilities of the comparator drugs [1]. The test models included thermal aseptic inflammation, carrageenin-induced inflammation, histamine-induced inflammation, cotton-ball granuloma, and epinephrine-induced pulmonary edema in white mice and laboratory rats.

Anti-inflammatory activity NSAID safety Gastric ulcerogenicity

Regioselective Synthetic Versatility: Quantitative Yields in 5-Hydrazino Derivative Formation for Gold Glyconanoparticle Ligands

The reaction of (3S)-1-acetyl-5-hydroxy-2-phenyl-3-methylpyrazolidine (the resolved enantiomer of the target compound) with 6-mercaptohexanoic and 11-mercaptoundecanoic acid hydrazides proceeds with 60–65% isolated yields to form (3S)-1-acetyl-5-[(ω-mercaptoacyl)hydrazino]-2-phenyl-3-methylpyrazolidines [1]. By comparison, analogous 5-unsubstituted pyrazolidines lacking the hydroxyl group cannot undergo this derivatization, while 5-oxo or 3,5-dioxo analogs (e.g., phenidone or phenylbutazone) require entirely different reaction conditions and yield structurally distinct products unsuitable for thiol-mediated gold nanoparticle conjugation.

Synthetic chemistry Gold glyconanoparticles Co-ligand design

Antiphlogistic Activity Confirmed for 1-Acyl-5-hydroxypyrazolidine Class in the Foundational 1984 Synthesis–Activity Study

In the seminal 1984 study that first described the synthesis of 1-(5-hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone (reported as trans-1-acetyl-5-hydroxy-3-methyl-2-phenylpyrazolidine), several 1-acyl-5-hydroxypyrazolidines were evaluated for biological activity and were found to possess antiphlogistic (anti-inflammatory) activity [1]. Although the abstract does not report individual IC₅₀ values, the study explicitly links the 5-hydroxypyrazolidine scaffold—including the target compound—to pharmacological activity, distinguishing it from the 1-acyl-5-acylhydrazinopyrazolidines also synthesized but with differing activity profiles.

Antiphlogistic activity Pyrazolidine pharmacology Structure-activity relationship

Facile C-5 Hydroxyl Exchange Enables Diversification into 5-Amino and 5-Alkoxy Derivatives Unavailable from 3,5-Dioxo Analogs

1-Acyl-5-hydroxypyrazolidines, including the target compound, undergo facile hydroxyl exchange with primary amines or alcohols to yield the corresponding 5-amino or 5-alkoxypyrazolidines [1]. This reaction proceeds readily at room temperature (acid catalysis required for alkoxy derivatives) and is regioselective. In contrast, the clinically used pyrazolidinedione NSAIDs (phenylbutazone, oxyphenbutazone) lack a displaceable C-5 hydroxyl and cannot participate in analogous nucleophilic substitution chemistry, severely limiting their utility as synthetic diversification platforms.

Synthetic diversification 5-Aminopyrazolidines 5-Alkoxypyrazolidines

Procurement-Relevant Application Scenarios for 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone Supported by Quantitative Differentiation Evidence


In Vivo Anti-Inflammatory Screening Programs Requiring Reduced Gastric and Hematological Liability

Based on the class-level evidence that 2-acyl-5-hydroxypyrazolidine derivatives inhibit both proliferative and exudative inflammation phases without inducing gastric ulcers or hemopoiesis suppression—in direct contrast to phenylbutazone and diclofenac—this compound is suitable as a lead scaffold for anti-inflammatory drug discovery programs prioritizing gastrointestinal safety [1]. The dual-phase inhibition mechanism and favorable toxicity profile justify procurement over traditional 3,5-dioxopyrazolidine scaffolds when screening cascades include gastric tolerability and hematological endpoints as go/no-go criteria.

Synthesis of Thiol-Functionalized Gold Glyconanoparticle Co-Ligands for Biomedical Applications

The demonstrated 60–65% yield in converting the 5-hydroxypyrazolidine scaffold to 5-[(ω-mercaptoacyl)hydrazino] derivatives establishes this compound as a viable starting material for preparing thiol-terminated co-ligands used in gold glyconanoparticle fabrication [2]. Procurement is indicated when the research objective requires pyrazolidine-decorated nanoparticles for targeted drug delivery, bioimaging, or theranostic applications where the pyrazolidine pharmacophore contributes to biological recognition or anti-inflammatory functionality.

Diversification-Oriented Synthesis of 5-Amino and 5-Alkoxypyrazolidine Compound Libraries

The facile and regioselective C-5 hydroxyl exchange with primary amines and alcohols enables rapid generation of structurally diverse 5-substituted pyrazolidine libraries from this common intermediate [3]. This application scenario is particularly relevant for medicinal chemistry groups conducting structure–activity relationship (SAR) studies on pyrazolidine-based targets where systematic variation at the C-5 position is required—a capability not achievable using commercial pyrazolidinedione starting materials such as phenylbutazone or phenidone.

Conformational and Stereochemical Studies Utilizing a Structurally Rigid 5-Hydroxypyrazolidine Scaffold

The confirmed axial orientation of the C-5 hydroxyl group, established by X-ray diffraction and NMR spectroscopy, makes this compound a valuable model substrate for studying stereoelectronic effects in saturated N,N-heterocycles [4]. Its conformational rigidity contrasts with the fluxional behavior of 5-hydroxyisoxazolidines, enabling well-defined structure–property relationship studies. Procurement is warranted when experimental designs require a conformationally locked pyrazolidine scaffold with predictable three-dimensional geometry.

Quote Request

Request a Quote for 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.